Ritonavir-13C3
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Overview
Description
Ritonavir-13C3 is a stable isotope-labeled compound of Ritonavir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. The stable isotope labeling, such as with carbon-13, is often used in research to track the metabolism and distribution of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ritonavir-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Ritonavir. The general synthetic route for Ritonavir includes the formation of a thiazole ring, followed by the coupling of various intermediates to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the stable isotopes and ensure their proper incorporation into the compound.
Chemical Reactions Analysis
Types of Reactions
Ritonavir-13C3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ritonavir-13C3 has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of Ritonavir.
Biology: Employed in biological studies to track the distribution and pharmacokinetics of Ritonavir in living organisms.
Medicine: Utilized in clinical research to understand the efficacy and safety of Ritonavir in treating HIV/AIDS and other viral infections.
Industry: Applied in the pharmaceutical industry for the development and quality control of antiretroviral medications.
Mechanism of Action
Ritonavir-13C3 exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease enzyme, Ritonavir prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism involves the interaction with molecular targets such as the gag and pol genes of HIV, which encode for structural and replicative proteins.
Comparison with Similar Compounds
Ritonavir-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Lopinavir: Another protease inhibitor used in combination with Ritonavir for enhanced efficacy.
Nirmatrelvir: A protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.
Azvudine: An antiviral medication with a different mechanism of action but used in similar therapeutic contexts.
This compound stands out due to its application in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Ritonavir in biological systems.
Biological Activity
Ritonavir-13C3 is a stable isotope-labeled version of Ritonavir, a well-known HIV protease inhibitor. This compound has garnered attention not only for its role in antiretroviral therapy but also for its potential applications in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
1. Overview of Ritonavir and this compound
Ritonavir was originally developed to treat HIV/AIDS and is known for its potent inhibition of the HIV protease enzyme, which is crucial for viral replication. The introduction of the 13C labeling allows for enhanced tracking in metabolic studies and pharmacokinetic analyses, providing insights into the drug's behavior in biological systems .
This compound exhibits several biological activities:
- Inhibition of HIV Protease : this compound maintains the core mechanism of Ritonavir by inhibiting HIV protease, leading to decreased viral load in patients. Its effective concentration (EC50) against HIV has been reported as low as 0.02 µM .
- Impact on Immune Cells : Studies indicate that Ritonavir can enhance cell viability in uninfected human peripheral blood mononuclear cells (PBMCs) and reduce apoptosis through modulation of caspase pathways . Specifically, it lowers levels of caspase-1 and caspase-3 activity, which are critical mediators of apoptosis.
- Metabolic Effects : this compound has been shown to inhibit various cytochrome P450 enzymes (e.g., CYP3A4), affecting drug metabolism and potentially leading to drug-drug interactions . This inhibition can enhance the bioavailability of co-administered drugs.
3. Antiviral Activity
The antiviral efficacy of this compound has been demonstrated in multiple studies:
Study | Dosage | CD4+ Count Increase | Viral Load Reduction | Side Effects |
---|---|---|---|---|
Phase 1/2 Trial | 600 mg every 12 hours | +230 cells/mm³ | -1.94 log RNA copies | Nausea, elevated liver enzymes |
In a controlled clinical trial involving HIV-positive patients, significant increases in CD4+ lymphocyte counts were observed alongside reductions in plasma HIV RNA levels, confirming the compound's effectiveness as an antiviral agent.
4. Oncological Applications
Recent research has explored Ritonavir's potential beyond HIV treatment:
- Cancer Cell Apoptosis : Ritonavir has shown promise in inducing apoptosis in various cancer cell lines by inhibiting heat shock protein 90 (Hsp90) and cyclin-dependent kinases (CDKs). For instance, it causes G0/G1 cell cycle arrest in non-small cell lung cancer (NSCLC) cells, sensitizing them to chemotherapy agents like gemcitabine .
- Mechanisms in Cancer : The compound’s ability to downregulate Hsp90 and CDK4 suggests that it may serve as a novel therapeutic agent in treating cancers such as ovarian, prostate, and lung cancers by enhancing the efficacy of existing chemotherapeutics .
5. Case Studies
Several case studies highlight the clinical relevance of this compound:
- HIV Treatment : In a cohort study involving patients with advanced HIV disease, those treated with Ritonavir showed sustained improvements in immune function and viral suppression over extended periods .
- Combination Therapy : In oncology settings, Ritonavir has been used alongside traditional chemotherapeutics to improve response rates in resistant cancer types. For example, combining Ritonavir with docetaxel resulted in enhanced tumor regression rates compared to docetaxel alone .
6. Conclusion
This compound represents a significant advancement in both antiviral therapy and cancer treatment paradigms. Its multifaceted biological activity—ranging from potent inhibition of HIV protease to modulation of apoptotic pathways in cancer cells—positions it as a valuable compound for further research and clinical application. Continued exploration into its mechanisms and potential synergistic effects with other therapies will be crucial for maximizing its therapeutic benefits.
Properties
IUPAC Name |
(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-MZPZWQAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.